molecular formula C15H18N8O2S B2365566 4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1021025-99-9

4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2365566
CAS RN: 1021025-99-9
M. Wt: 374.42
InChI Key: ODWRZUWEGZEARS-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N8O2S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Further investigations into its mechanism of action and efficacy are ongoing.

CDK2 Inhibition

In the realm of drug discovery, scientists have focused on developing novel CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. These derivatives were evaluated for their in vitro anti-proliferative activity against cancer cell lines . The compound’s potential as a CDK2 inhibitor warrants further exploration.

Antiviral Activity

Researchers have also assessed the antiviral properties of this compound. Specifically, it has been tested against Dengue virus and hepatitis C virus (HCV). Notably, one derivative exhibited significant cytotoxicity in HepG2 cells and THP-1 .

Synthetic Strategies

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves various methods. Researchers have systematically explored synthetic strategies, considering both advantages and drawbacks. These approaches contribute to the development of diverse derivatives with potential applications .

properties

IUPAC Name

4-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2S/c1-10-12(26-21-20-10)15(24)16-2-3-23-14-11(8-19-23)13(17-9-18-14)22-4-6-25-7-5-22/h8-9H,2-7H2,1H3,(H,16,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWRZUWEGZEARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

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